![molecular formula C14H16O2SSe B14567904 Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate CAS No. 61776-14-5](/img/structure/B14567904.png)
Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate is an organic compound that belongs to the class of esters. This compound features a unique structure with a benzoselenophene ring, which is a selenium-containing heterocycle, attached to an ethylsulfanyl group and an acetate ester. The presence of selenium in its structure makes it particularly interesting due to the unique chemical properties imparted by selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate typically involves the following steps:
Formation of Benzoselenophene: The initial step involves the synthesis of benzoselenophene, which can be achieved through the cyclization of appropriate precursors in the presence of selenium reagents.
Attachment of Ethylsulfanyl Group: The benzoselenophene is then reacted with an ethylsulfanyl group. This can be done using a nucleophilic substitution reaction where the benzoselenophene is treated with an ethylsulfanyl halide under basic conditions.
Esterification: The final step involves the esterification of the resulting compound with acetic acid or its derivatives to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenophene ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The ethylsulfanyl group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Selenium compounds are known for their antioxidant properties, and this compound could be explored for potential therapeutic applications.
Industry: It can be used in the development of new materials with unique properties imparted by selenium.
Mechanism of Action
The mechanism of action of Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate involves its interaction with molecular targets through its selenium atom. Selenium can form selenoenzymes, which are crucial in various biological processes, including antioxidant defense and redox regulation. The compound may also interact with cellular thiols, influencing redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}-1,1-ethenediol: Contains an ethenediol group instead of an acetate ester.
Uniqueness
Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate is unique due to its specific ester group, which can influence its reactivity and interactions compared to other similar compounds. The acetate ester may provide different solubility and stability properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61776-14-5 |
|---|---|
Molecular Formula |
C14H16O2SSe |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
ethyl 2-[2-(1-benzoselenophen-2-yl)ethylsulfanyl]acetate |
InChI |
InChI=1S/C14H16O2SSe/c1-2-16-14(15)10-17-8-7-12-9-11-5-3-4-6-13(11)18-12/h3-6,9H,2,7-8,10H2,1H3 |
InChI Key |
HLPVIICPOONVMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCCC1=CC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


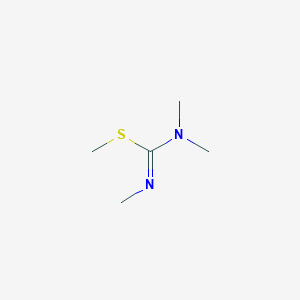
![1-[1-(Methanesulfonyl)-3-(methylsulfanyl)propane-1-sulfonyl]-4-methylpiperazine](/img/structure/B14567834.png)
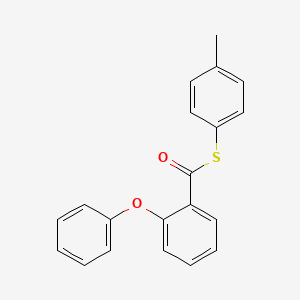
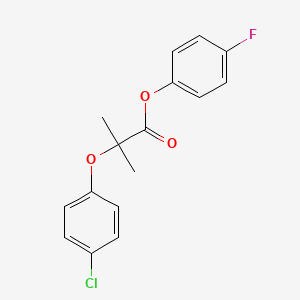

![2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14567859.png)
![4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14567867.png)
![9-Methyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14567886.png)

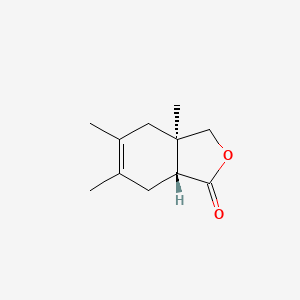
![7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione](/img/structure/B14567913.png)
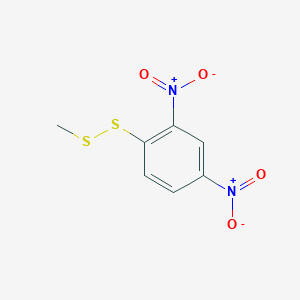
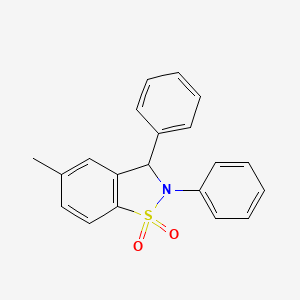
![Ethyl 6-[(naphthalene-2-sulfonyl)amino]hexanoate](/img/structure/B14567919.png)
